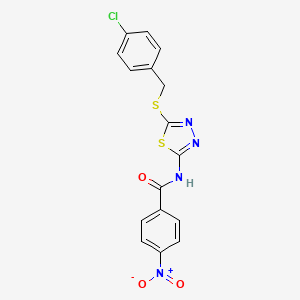

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

Description

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Properties

IUPAC Name |

N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O3S2/c17-12-5-1-10(2-6-12)9-25-16-20-19-15(26-16)18-14(22)11-3-7-13(8-4-11)21(23)24/h1-8H,9H2,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKHLXPPKMXQJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

Substitution Reaction: The 1,3,4-thiadiazole-2-thiol is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chlorobenzylthio group.

Coupling with 4-Nitrobenzoyl Chloride: Finally, the intermediate product is coupled with 4-nitrobenzoyl chloride in the presence of a base like triethylamine to form the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group (-NO₂) at the para position of the benzamide and the chlorobenzyl thioether (-S-CH₂-C₆H₄-Cl) are key sites for nucleophilic substitution.

-

Example : Reduction of the nitro group using H₂/Pd-C yields 4-aminobenzamide, enhancing biological activity in medicinal chemistry applications.

Oxidation Reactions

The thioether (-S-) in the chlorobenzyl group undergoes oxidation to form sulfoxides or sulfones.

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Thioether Oxidation | Mild oxidizing conditions | H₂O₂/CH₃COOH, KMnO₄ | Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives |

-

Mechanism : Controlled oxidation with H₂O₂ in acetic acid selectively converts the thioether to sulfoxide, while stronger oxidants like KMnO₄ yield sulfones.

Ring-Opening and Thiadiazole Modifications

The 1,3,4-thiadiazole ring is susceptible to ring-opening under acidic or basic conditions, enabling further functionalization.

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), reflux | H₂O/EtOH | Thiourea derivatives or disulfides | |

| Base-Induced Ring Opening | NaOH, heat | - | Mercapto intermediates |

-

Application : Ring-opening reactions are exploited to synthesize bioactive thiourea analogs for antimicrobial studies .

Electrophilic Aromatic Substitution

The electron-withdrawing nitro group directs electrophilic attacks to meta positions on the benzamide ring.

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | - | Polynitro derivatives | |

| Sulfonation | H₂SO₄, SO₃ | - | Sulfonated benzamide derivatives |

Amide Bond Reactivity

The benzamide group participates in hydrolysis or condensation reactions.

| Reaction Type | Conditions | Reagents | Products | References |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), reflux | - | 4-Nitrobenzoic acid + thiadiazole amine | |

| Condensation | DCC, DMAP | Carboxylic acids | Peptide-like conjugates |

Comparative Analysis of Reaction Pathways

| Reaction | Yield (%) | Selectivity | Industrial Feasibility | Applications |

|---|---|---|---|---|

| Nitro Reduction | 75–90 | High | Scalable | Drug intermediates |

| Thioether Oxidation | 60–80 | Moderate | Moderate | Sulfone-based inhibitors |

| Thiadiazole Ring Opening | 50–70 | Low | Limited | Thiourea synthesis |

Mechanistic Insights

Scientific Research Applications

Biological Activities

Research indicates that N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide exhibits various biological activities:

Antidiabetic Activity

Recent studies have shown that derivatives of 4-nitrobenzamide can act as effective inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. The compound's structure suggests that it may enhance glucose tolerance and improve insulin sensitivity.

Table 1: In Vitro Antidiabetic Activity

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 25.0 ± 1.2 | α-glucosidase inhibition |

| Acarbose (Reference) | 39.5 ± 0.8 | α-glucosidase inhibition |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Its efficacy is attributed to the presence of the thiadiazole moiety, which has been associated with antimicrobial activity.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Case Study 1: Antidiabetic Potential

A study conducted by Singh et al. evaluated a series of substituted benzamides for their antidiabetic potential. Among these compounds, this compound showed promising results with an IC50 value indicating strong inhibitory activity against α-glucosidase. Molecular docking studies suggested that the compound interacts favorably with the enzyme's active site, forming hydrogen bonds that stabilize the complex.

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated significant inhibition at low concentrations, supporting its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is not fully understood but is believed to involve interactions with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or altering their function.

Pathways Involved: It could affect various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

N-(5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

N-(5-((4-chlorobenzyl)thio)-1,2,4-triazol-2-yl)-4-nitrobenzamide: Contains a triazole ring instead of a thiadiazole ring.

Uniqueness

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is unique due to the presence of both a thiadiazole ring and a nitrobenzamide group, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a heterocyclic compound that has attracted attention due to its potential biological activities, particularly in the realm of antimicrobial and antitubercular properties. The structure features a thiadiazole ring known for its diverse pharmacological effects, making it a candidate for further research.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

Key Structural Features:

- Thiadiazole Ring : Contributes to the biological activity.

- Nitro Group : Enhances the compound's reactivity and potential therapeutic effects.

The biological activity of this compound primarily involves its interaction with microbial targets. Research indicates that this compound exhibits significant activity against Mycobacterium tuberculosis (Mtb), suggesting that it may inhibit essential biochemical pathways necessary for the survival and growth of the pathogen.

Target Pathways:

- Inhibition of Mtb thymidylate kinase has been noted as a critical mechanism, affecting nucleic acid synthesis and ultimately leading to bacterial cell death .

Antimicrobial Activity

The compound has shown promising results in various studies:

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural elements:

- Thiadiazole moiety : Essential for antimicrobial activity.

- Chlorobenzyl substitution : Enhances lipophilicity and cellular uptake.

- Nitro group : Imparts additional reactivity and potential for bioactivation.

Case Study 1: Antitubercular Activity

In a study examining various thiadiazole derivatives, this compound was found to have a low MIC against Mtb strains, indicating strong antitubercular properties. The study highlighted the importance of the nitro group in enhancing activity against resistant strains .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study on human fibroblast cells (MRC-5) revealed that while the compound exhibited potent antimycobacterial activity, it showed minimal cytotoxic effects, suggesting a favorable therapeutic index for potential drug development .

Q & A

Basic: What are the standard synthetic routes for N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide, and how are intermediates characterized?

Methodological Answer:

The compound is synthesized via multi-step reactions, typically involving:

- Step 1: Preparation of thiadiazole-thiol intermediates by reacting substituted isothiocyanates with hydrazine hydrate, followed by cyclization with carbon disulfide to form 1,3,4-thiadiazole-2-thiol derivatives .

- Step 2: Alkylation or acetylation of the thiol group using reagents like chloroacetyl chloride or 4-chlorobenzyl chloride in acetone at room temperature, yielding the final product after purification .

- Intermediates are characterized using FT-IR (to confirm -SH disappearance and C=O/N-H stretches), 1H/13C NMR (to verify substituent integration and coupling patterns), mass spectrometry (for molecular ion validation), and elemental analysis (to confirm stoichiometry) .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- FT-IR : Identifies functional groups (e.g., C=O at ~1660 cm⁻¹, aromatic C-H stretches at ~840–850 cm⁻¹) .

- 1H NMR : Probes substituent environments (e.g., methyl protons at δ 2.60–2.62 ppm, ethyl groups as triplets/quartets, aromatic protons at δ 7.13–8.30 ppm) .

- 13C NMR : Confirms carbonyl carbons (δ ~166–175 ppm) and aromatic/heterocyclic carbons .

- HRMS : Validates molecular formula via exact mass measurements (e.g., [M+H]+ peaks) .

Advanced: How do structural modifications at the thiadiazole ring affect anticancer activity?

Methodological Answer:

- Substituent Position & Size : Bulky groups (e.g., p-tolylamino) enhance activity by improving target binding. For example, ethyl/p-tolylamino derivatives (e.g., compound 4y) show IC₅₀ values of 0.034–0.084 mmol/L against MCF-7 and A549 cells .

- Electron-Withdrawing Groups : Nitro or chloro substituents increase electrophilicity, enhancing interactions with enzymes like aromatase (IC₅₀ = 0.062 mmol/L for 4y) .

- Methodology : Use SAR studies with systematic substitution (alkyl, aryl, nitro) and docking simulations to prioritize modifications .

Advanced: What methodologies assess target selectivity between cancerous and normal cells?

Methodological Answer:

- Dual-Cell Line Assays : Test cytotoxicity on cancer (e.g., MCF-7) and non-cancerous cells (e.g., NIH3T3 fibroblasts). Selective compounds exhibit >10-fold lower IC₅₀ in cancer cells .

- Enzyme Inhibition Profiling : Compare activity against cancer-specific targets (e.g., aromatase) versus off-target enzymes (e.g., cytochrome P450) .

- Apoptosis Markers : Measure caspase-3/7 activation or mitochondrial membrane potential collapse in cancer cells only .

Advanced: How to resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Meta-Analysis : Compare substituent effects (e.g., ethyl vs. methyl groups) across studies to identify trends .

- Orthogonal Validation : Confirm activity with alternative assays (e.g., ATP-luciferase viability vs. trypan blue exclusion) .

Advanced: What computational methods predict interactions with targets like aromatase?

Methodological Answer:

- Free Energy Perturbation (FEP) : Quantifies binding affinity changes from substituent modifications (e.g., nitro to chloro) .

- Molecular Dynamics (MD) : Simulates ligand-receptor stability (e.g., hydrogen bonding with aromatase’s heme group) .

- ADMET Prediction : Estimates BBB permeability and metabolic stability using tools like SwissADME .

Advanced: How to optimize pharmacokinetics like BBB penetration for CNS targets?

Methodological Answer:

- Lipophilicity Tuning : Introduce polar groups (e.g., methoxy) to reduce logP while retaining activity .

- P-Glycoprotein Inhibition : Co-administer inhibitors (e.g., verapamil) to enhance brain uptake .

- In Silico Modeling : Use BBB permeability predictors (e.g., BOILED-Egg model) to prioritize analogs .

Basic: What in vitro models evaluate antimicrobial potential?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.